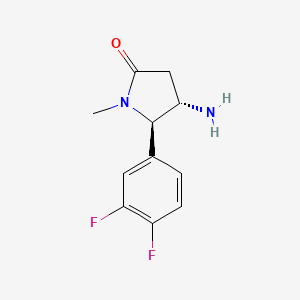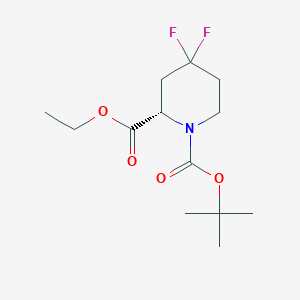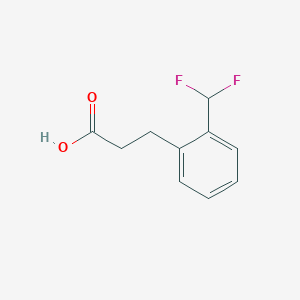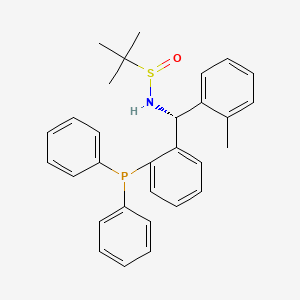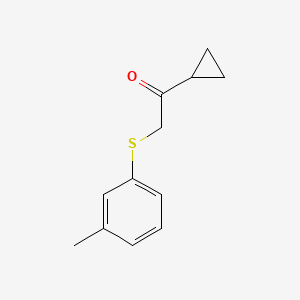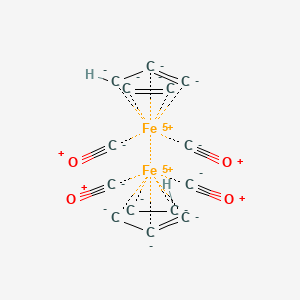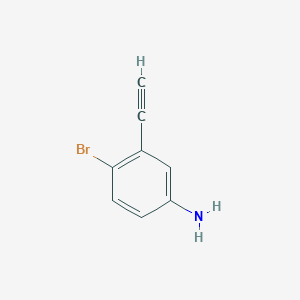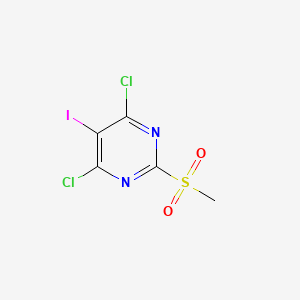
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where 4,6-dichloropyrimidine is treated with iodine and a methylsulfonyl reagent under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
作用机制
The mechanism of action of 4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its potential antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
相似化合物的比较
Similar Compounds
4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4,6-Dichloropyrimidine: A simpler compound used as a starting material for various derivatives.
Uniqueness
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The methylsulfonyl group also provides additional functionalization options, making it a valuable compound in research and industrial applications.
属性
分子式 |
C5H3Cl2IN2O2S |
|---|---|
分子量 |
352.96 g/mol |
IUPAC 名称 |
4,6-dichloro-5-iodo-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl2IN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 |
InChI 键 |
FHNJKEXKESRKPQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
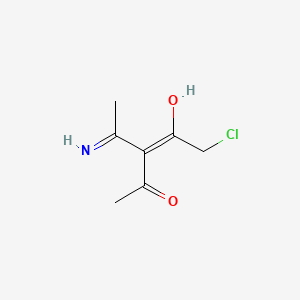
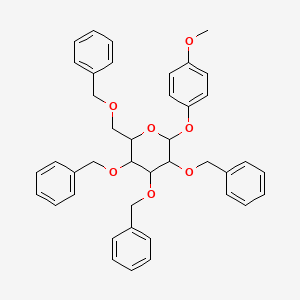
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
